molecular formula C5H6O2 B1628959 Bicyclo[1.1.0]butane-1-carboxylic acid CAS No. 30493-99-3

Bicyclo[1.1.0]butane-1-carboxylic acid

Cat. No. B1628959
CAS RN: 30493-99-3
M. Wt: 98.1 g/mol
InChI Key: BIBDVCLDAHAABR-UHFFFAOYSA-N
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Description

Synthesis Analysis

BCBs have been synthesized using various methods, including ring-closing reactions and strain-release transformations. Researchers have explored novel approaches to prepare and functionalize BCBs, enabling their transition from theoretical constructs to practical synthetic intermediates .


Molecular Structure Analysis

The molecular formula of Bicyclo[1.1.0]butane-1-carboxylic acid is C₆H₈O₂ . It features a compact bicyclic ring system with a strained bridgehead bond. The unique olefinic character of this bond allows BCBs to be elaborated into other ring systems .


Chemical Reactions Analysis

BCBs participate in strain-release reactions, which have become essential tools in synthetic chemistry. Their high strain energy makes them valuable for constructing complex molecules. Researchers have explored BCBs as building blocks for various transformations .


Physical And Chemical Properties Analysis

  • IUPAC Standard InChI : InChI=1S/C6H8O2/c1-8-5(7)6-2-4(6)3-6/h4H,2-3H2,1H3

Scientific Research Applications

Chemistry and Applications

Bicyclo[1.1.0]- and 1-azabicyclo[1.1.0]butanes are structurally unique, exhibiting diverse chemistry with high strain, enabling strain-releasing reactions. These compounds, including Bicyclo[1.1.0]butane-1-carboxylic acid, serve as precursors for synthesizing cyclobutanes and azetidines, valuable in pharmaceutical industry (Fawcett, 2019).

Synthesis and Versatility

Bicyclo[1.1.0]butanes (BCBs) are versatile synthetic tools, especially for constructing functionalized small molecules. They are used to create a variety of structurally diverse compounds, including amino acids and bioisosteres, demonstrating their adaptability in organic synthesis (Schwartz et al., 2019).

Reaction Discovery and Heterocycles

BCBs, including Bicyclo[1.1.0]butane-1-carboxylic acid, are key in the discovery of new heterocyclic compounds. Their high reactivity and unique mechanistic pathway diversity make them ideal for assembling complex scaffolds, significant in developing novel cyclic frameworks (Walczak et al., 2015).

Catalytic Reactions

Research shows that BCBs undergo fascinating reactions with electron-deficient olefins under the influence of transition metal catalysts. These reactions, highlighting the strain energy and unique reactivity of BCBs, contribute to the synthesis of linear C4 products and 1,3-dienes (Takaya et al., 1978).

Organometallic Chemistry

Bicyclo[1.1.0]butyl and azabicyclo[1.1.0]butyl organometallics, derived from BCBs, are increasingly used in synthesis. Their acidity and unique reactivity enable diverse transformations and generation of novel compounds, highlighting their importance in organometallic chemistry (Tyler & Aggarwal, 2023).

Future Directions

Future research could explore BCB derivatives with modified functional groups, investigate their biological activity, and develop novel synthetic methodologies based on their unique properties. Additionally, BCBs’ potential as bioisosteres and their applications in drug design warrant further investigation .

properties

IUPAC Name

bicyclo[1.1.0]butane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O2/c6-4(7)5-1-3(5)2-5/h3H,1-2H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIBDVCLDAHAABR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30603962
Record name Bicyclo[1.1.0]butane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30603962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo[1.1.0]butane-1-carboxylic acid

CAS RN

30493-99-3
Record name Bicyclo[1.1.0]butane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30603962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[1.1.0]butane-1-carboxylic acid
Reactant of Route 2
Bicyclo[1.1.0]butane-1-carboxylic acid
Reactant of Route 3
Bicyclo[1.1.0]butane-1-carboxylic acid
Reactant of Route 4
Bicyclo[1.1.0]butane-1-carboxylic acid
Reactant of Route 5
Bicyclo[1.1.0]butane-1-carboxylic acid
Reactant of Route 6
Bicyclo[1.1.0]butane-1-carboxylic acid

Citations

For This Compound
5
Citations
RN McDonald, RR Reitz - Journal of the American Chemical …, 1976 - ACS Publications
The syntheses of certain 3-X-bicyclo [1.1. 0] butane-1-carboxylic acids ([1.1. 0] 1; X= CONH2, CO2CH3, C02H), cis-(cis 4; X= H, C02CH3, Br, C02H) and trans-1, 2-dimethyl-2-X-…
Number of citations: 16 pubs.acs.org
P Nainangu, APM Antonyraj, K Subramanian… - Biocatalysis and …, 2020 - Elsevier
Cyanobacteria are rich sources of structurally novel and biologically active metabolites with antibacterial, antiviral, antifungal, and anticancer activities. The present study aimed to …
Number of citations: 27 www.sciencedirect.com
ZS Ololade, NO Olawore, AS Kolawole… - Organic Chem Curr …, 2013 - academia.edu
The purpose of this study was to investigate the recovered secondary metabolites of post-hydrodistilled Callitris columellaris leaf and their in vitro free radical scavenging potentials. …
Number of citations: 2 www.academia.edu
ZS Ololade, NO Olawore, AS Kolawole… - vitro DPPH free radical …, 2013 - researchgate.net
The purpose of this study was to investigate the recovered secondary metabolites of post-hydrodistilled Callitris columellaris leaf and their in vitro free radical scavenging potentials. …
Number of citations: 0 www.researchgate.net
GN Taylor - 1968 - search.proquest.com
A synthetic approach for the preparation of 1-norpinane derivatives has been developed. Basic cycllzatlon of 2-ben-zyloxymethyl-2-tosyloxymethylcyclohexanone gave 1-benzyloxy-…
Number of citations: 0 search.proquest.com

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